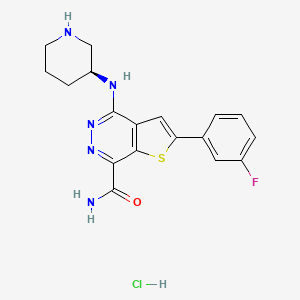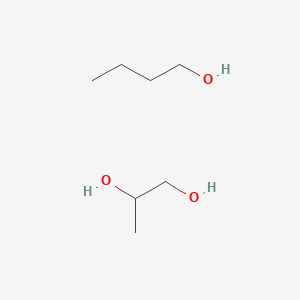
Antifoam pe-l
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’antimousse PE-L, également connu sous le nom de monobutyléther de poly(propylène glycol), est un agent antimousse de type polyéther. Il est largement utilisé dans divers processus industriels et biotechnologiques pour contrôler et éliminer la formation de mousse. Ce composé se caractérise par sa faible cytotoxicité, ce qui le rend adapté aux applications dans les cultures bactériennes et cellulaires .
Méthodes De Préparation
L’antimousse PE-L est synthétisé par éthérification du propylène glycol avec du butanol. La réaction implique généralement l’utilisation d’un catalyseur acide dans des conditions de température et de pression contrôlées. La production industrielle de l’antimousse PE-L implique des réacteurs à grande échelle où les paramètres de réaction sont optimisés pour obtenir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
L’antimousse PE-L subit principalement des réactions de substitution en raison de la présence de groupes hydroxyle. Les réactifs couramment utilisés dans ces réactions comprennent les acides et les bases forts. Les principaux produits formés à partir de ces réactions sont divers dérivés de monobutyléther de poly(propylène glycol), qui peuvent être adaptés à des applications spécifiques .
Applications de recherche scientifique
L’antimousse PE-L a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme agent de contrôle de la mousse dans diverses réactions et procédés chimiques.
Biologie : Employé dans la culture cellulaire et la culture bactérienne pour prévenir la formation de mousse, ce qui peut interférer avec la croissance et la viabilité des cellules.
Médecine : Utilisé dans la production de produits pharmaceutiques où le contrôle de la mousse est essentiel pendant le processus de fabrication.
Industrie : Appliqué dans la production de lubrifiants, de fluides hydrauliques et de fluides caloporteurs pour prévenir la formation de mousse et garantir un fonctionnement fluide .
Applications De Recherche Scientifique
Antifoam PE-L has a wide range of scientific research applications:
Chemistry: Used as a foam control agent in various chemical reactions and processes.
Biology: Employed in cell culture and bacterial culture to prevent foam formation, which can interfere with the growth and viability of cells.
Medicine: Utilized in the production of pharmaceuticals where foam control is essential during the manufacturing process.
Industry: Applied in the production of lubricants, hydraulic fluids, and heat transfer fluids to prevent foam formation and ensure smooth operation .
Mécanisme D'action
Le mécanisme d’action de l’antimousse PE-L implique la réduction de la tension superficielle, ce qui déstabilise la structure de la mousse. La nature amphiphile du composé lui permet d’interagir à la fois avec les phases gazeuse et liquide, ce qui entraîne l’effondrement des bulles de mousse. Cette action est facilitée par la pression capillaire dans les bords de plateau de la mousse, ce qui favorise l’effet antimousse .
Comparaison Avec Des Composés Similaires
L’antimousse PE-L est unique en raison de sa faible cytotoxicité et de son efficacité élevée dans le contrôle de la mousse. Les composés similaires comprennent :
Antimousse PE-H (Polyéther-Haut) : Viscosité et poids moléculaire plus élevés, utilisés dans des applications nécessitant un contrôle plus robuste de la mousse.
Antimousse PE-M (Polyéther-Moyen) : Viscosité et poids moléculaire moyens, offrant un équilibre entre efficacité et facilité d’utilisation.
Antimousses à base de silicone : Généralement plus efficaces mais peuvent être plus cytotoxiques et moins adaptés aux applications biologiques .
L’antimousse PE-L se distingue par sa polyvalence et sa sécurité dans des applications sensibles telles que la culture cellulaire et la production pharmaceutique.
Propriétés
Formule moléculaire |
C7H18O3 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
butan-1-ol;propane-1,2-diol |
InChI |
InChI=1S/C4H10O.C3H8O2/c1-2-3-4-5;1-3(5)2-4/h5H,2-4H2,1H3;3-5H,2H2,1H3 |
Clé InChI |
AXNCLTXKOHIWCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCO.CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-amino-1,2,3-trimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B12293458.png)

![N-[2-[4-[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide](/img/structure/B12293468.png)
![3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12293478.png)
![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)
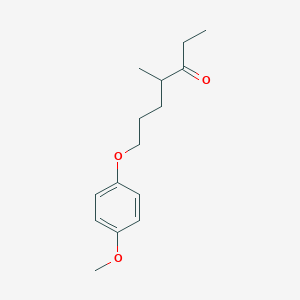
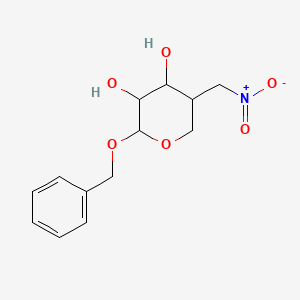
![Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1)](/img/structure/B12293493.png)
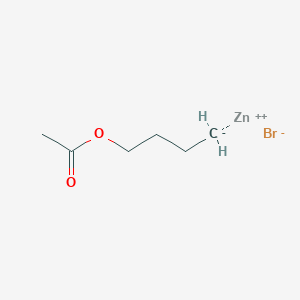
![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)


![2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid](/img/structure/B12293529.png)
